molecular formula C4H5BrCl2N2 B13475783 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride

4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride

Cat. No.: B13475783
M. Wt: 231.90 g/mol
InChI Key: GCEQMYSWYMGJAB-UHFFFAOYSA-N
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Description

4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride typically involves the halogenation of imidazole derivatives. One common method is the bromination of 2-(chloromethyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyano, or alkoxy derivatives of imidazole.

    Oxidation: Imidazole N-oxides.

    Reduction: Dehalogenated imidazole derivatives.

Scientific Research Applications

4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of halogen substituents can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1H-imidazole
  • 4-chloro-2-(chloromethyl)-1H-imidazole
  • 2-(bromomethyl)-1H-imidazole

Uniqueness

4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and binding properties. This dual halogenation allows for versatile chemical modifications and enhances its utility in various synthetic and research applications.

Properties

Molecular Formula

C4H5BrCl2N2

Molecular Weight

231.90 g/mol

IUPAC Name

5-bromo-2-(chloromethyl)-1H-imidazole;hydrochloride

InChI

InChI=1S/C4H4BrClN2.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1H2,(H,7,8);1H

InChI Key

GCEQMYSWYMGJAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CCl)Br.Cl

Origin of Product

United States

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